[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate
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Description
[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate is a useful research compound. Its molecular formula is C17H22O7 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-O-Acetylcoriatin are currently unknown. This compound is a natural product for research related to life sciences
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in water This suggests that it may have limited bioavailability if administered orally
Result of Action
The molecular and cellular effects of 6-O-Acetylcoriatin’s action are currently unknown. Some research suggests that it may have preventive and therapeutic effects on cardiovascular diseases, diabetes, and cancer . .
Biochemical Analysis
Biochemical Properties
[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate plays a significant role in biochemical reactions, particularly those involving neuroactive compounds. It interacts with various enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are primarily inhibitory, leading to increased levels of neurotransmitters such as acetylcholine and serotonin. The compound’s ability to inhibit these enzymes suggests potential therapeutic applications in treating neurological disorders .
Cellular Effects
The effects of [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate on various cell types have been studied extensively. In neuronal cells, it has been observed to enhance synaptic plasticity and promote neurogenesis. This compound influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, leading to increased gene expression of neurotrophic factors. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-2-yl] acetate exerts its effects through several mechanisms. It binds to the active sites of acetylcholinesterase and monoamine oxidase, inhibiting their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The inhibition of these enzymes leads to increased levels of neurotransmitters, which in turn modulate synaptic transmission and neuronal excitability. Additionally, the compound has been shown to influence gene expression by interacting with transcription factors and epigenetic regulators .
Properties
IUPAC Name |
[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCUCSJAPPGHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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